molecular formula C10H10I2N2O3 B14673529 3'-Amino-4',6'-diiodosuccinanilic acid CAS No. 37938-58-2

3'-Amino-4',6'-diiodosuccinanilic acid

Cat. No.: B14673529
CAS No.: 37938-58-2
M. Wt: 460.01 g/mol
InChI Key: NCNKYRKUCYVFGT-UHFFFAOYSA-N
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Description

3’-Amino-4’,6’-diiodosuccinanilic acid is a complex organic compound characterized by the presence of amino and diiodo groups attached to a succinanilic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Amino-4’,6’-diiodosuccinanilic acid typically involves multiple steps, starting with the iodination of succinanilic acid. The process includes:

    Iodination: Introduction of iodine atoms to the succinanilic acid structure.

    Amination: Addition of an amino group to the iodinated intermediate.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3’-Amino-4’,6’-diiodosuccinanilic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the amino group to a nitro group.

    Reduction: Reduction of the iodine atoms to form deiodinated derivatives.

    Substitution: Replacement of iodine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Typically involves oxidizing agents like potassium permanganate.

    Reduction: Commonly uses reducing agents such as sodium borohydride.

    Substitution: Utilizes nucleophiles like thiols or amines.

Major Products

The major products formed from these reactions include nitro derivatives, deiodinated compounds, and substituted analogs.

Scientific Research Applications

3’-Amino-4’,6’-diiodosuccinanilic acid has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, particularly in imaging and diagnostic applications.

    Industry: Utilized in the development of specialized materials and compounds.

Mechanism of Action

The mechanism by which 3’-Amino-4’,6’-diiodosuccinanilic acid exerts its effects involves interactions with specific molecular targets. The amino and iodine groups play crucial roles in binding to these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-2,4,6-triiodobenzoic acid: Similar in structure but with an additional iodine atom.

    4-Amino-3,5-diiodobenzoic acid: Differing in the position of the amino and iodine groups.

Uniqueness

3’-Amino-4’,6’-diiodosuccinanilic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

37938-58-2

Molecular Formula

C10H10I2N2O3

Molecular Weight

460.01 g/mol

IUPAC Name

4-(5-amino-2,4-diiodoanilino)-4-oxobutanoic acid

InChI

InChI=1S/C10H10I2N2O3/c11-5-3-6(12)8(4-7(5)13)14-9(15)1-2-10(16)17/h3-4H,1-2,13H2,(H,14,15)(H,16,17)

InChI Key

NCNKYRKUCYVFGT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1NC(=O)CCC(=O)O)I)I)N

Origin of Product

United States

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